molecular formula C30H60O2 B3055679 Ethyl octacosanoate CAS No. 6624-78-8

Ethyl octacosanoate

Cat. No.: B3055679
CAS No.: 6624-78-8
M. Wt: 452.8 g/mol
InChI Key: BAIGIFRMHRSNIM-UHFFFAOYSA-N
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Description

Ethyl octacosanoate is a long-chain fatty acid ester with the molecular formula C30H60O2. It is an ester formed from octacosanoic acid and ethanol. This compound is known for its waxy nature and is commonly found in the epicuticular waxes of plants. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl octacosanoate can be synthesized through the esterification of octacosanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of octacosanoic acid and ethanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the ester is separated from the reaction mixture through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound can yield the corresponding alcohol, octacosanol.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Octacosanol.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl octacosanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant waxes and its impact on plant physiology.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of ethyl octacosanoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to form protective barriers on surfaces, making it useful in coatings and lubricants.

Comparison with Similar Compounds

  • Ethyl hexadecanoate (ethyl palmitate)
  • Ethyl octadecanoate (ethyl stearate)
  • Ethyl eicosanoate (ethyl arachidate)

Comparison: Ethyl octacosanoate is unique due to its longer carbon chain compared to other ethyl esters like ethyl hexadecanoate and ethyl octadecanoate. This longer chain length imparts different physical properties, such as higher melting points and increased hydrophobicity, making it suitable for specific industrial applications where these properties are desired.

Properties

IUPAC Name

ethyl octacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-4-2/h3-29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGIFRMHRSNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984754
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-78-8
Record name NSC53833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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